(R)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
Overview
Description
(R)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a useful research compound. Its molecular formula is C19H26N2O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Pyruvate Dehydrogenase Kinase
One study focused on the development of inhibitors for pyruvate dehydrogenase kinase (PDHK), which play a crucial role in metabolic diseases. Through the optimization of acylated piperazine derivatives, researchers discovered compounds with significantly enhanced potency and oral bioavailability, demonstrating potential therapeutic applications for metabolic disorders (Aicher et al., 2000).
Antimalarial Activity
Another study revealed the anti-malarial activity of piperazine derivatives. By analyzing the crystal structures of active and nonactive compounds, researchers identified key molecular features contributing to their efficacy. This highlights the potential of piperazine derivatives in developing new antimalarial agents (Cunico et al., 2009).
Synthesis of Biologically Active Compounds
The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was documented as an important intermediate for producing biologically active benzimidazole compounds. This demonstrates the role of piperazine derivatives in the synthesis of compounds with potential biological activities (Liu Ya-hu, 2010).
Development of Ligands for Melanocortin Receptors
Research into the structural and pharmacological characterization of piperazine analogues of the melanocortin 4 receptor (MC4R) agonist "THIQ" identified several compounds with selective activity for MC4R. This work underscores the importance of piperazine derivatives in designing receptor-specific ligands with potential therapeutic applications (Mutulis et al., 2004).
Antibacterial and Anthelmintic Activity
The synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate highlighted its moderate anthelmintic and poor antibacterial activities. This indicates the potential application of such compounds in developing new anthelmintic treatments (Sanjeevarayappa et al., 2015).
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2,4-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-11-10-20(12-15(21)16(22)25-4)17(23)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEYLNAAOWKKBQ-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)OC)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728086 | |
Record name | 4-Benzyl 1-tert-butyl 2-methyl (2R)-piperazine-1,2,4-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278790-00-4 | |
Record name | 4-Benzyl 1-tert-butyl 2-methyl (2R)-piperazine-1,2,4-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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